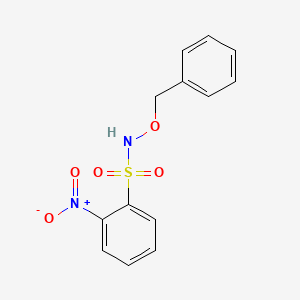

N-(Benzyloxy)-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality N-(Benzyloxy)-2-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Benzyloxy)-2-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-phenylmethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDOHALMCRHCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431674 | |

| Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77925-80-5 | |

| Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of N-(Benzyloxy)-2-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-(Benzyloxy)-2-nitrobenzenesulfonamide, a key intermediate in organic synthesis. This document details the experimental protocol for its preparation, presents a summary of its physicochemical and spectroscopic properties, and includes visualizations of the synthetic workflow.

Introduction

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a valuable building block in medicinal chemistry and drug discovery. The presence of the benzyloxyamino group and the ortho-nitrobenzenesulfonyl moiety provides a versatile scaffold for the synthesis of a variety of complex molecules and potential therapeutic agents. The nitro group can be readily reduced to an amine, allowing for further functionalization, while the sulfonamide linkage offers a stable and synthetically tractable handle. This guide outlines a reliable method for the synthesis of this compound and provides the expected characterization data for its unambiguous identification.

Synthesis Pathway

The primary route for the synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide involves the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and O-benzylhydroxylamine. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide.

Materials and Equipment

-

2-Nitrobenzenesulfonyl chloride (1.0 equivalent)

-

O-Benzylhydroxylamine hydrochloride (1.1 equivalents)

-

Triethylamine (2.2 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, suspend O-benzylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane.

-

Base Addition: Cool the suspension in an ice-water bath and add triethylamine (2.2 equivalents). Stir the mixture for 10-15 minutes to generate the free O-benzylhydroxylamine in situ.

-

Addition of Sulfonyl Chloride: To the cold, stirred mixture, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 1N hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude N-(Benzyloxy)-2-nitrobenzenesulfonamide can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford the product as a solid.

Caption: Purification by recrystallization workflow.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for N-(Benzyloxy)-2-nitrobenzenesulfonamide.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₅S | [1] |

| Molecular Weight | 308.31 g/mol | [1] |

| CAS Number | 77925-80-5 | [1] |

| Appearance | Expected to be a solid | |

| Purity (typical) | >95% | [1] |

Spectroscopic Data

The structural confirmation of N-(Benzyloxy)-2-nitrobenzenesulfonamide is achieved through a combination of spectroscopic methods.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Chemical Shifts in CDCl₃) | |

| Proton | Expected δ (ppm) |

| Aromatic (2-nitrophenyl) | 7.5 - 8.2 (m, 4H) |

| Aromatic (benzyl) | 7.2 - 7.4 (m, 5H) |

| -CH₂- | ~5.0 (s, 2H) |

| -NH- | Broad singlet |

| ¹³C NMR (Expected Chemical Shifts in CDCl₃) | |

| Carbon | Expected δ (ppm) |

| Aromatic (C-NO₂) | ~148 |

| Aromatic (C-S) | ~135 |

| Aromatic (other) | 124 - 134 |

| Aromatic (benzyl ipso-C) | ~135 |

| Aromatic (benzyl) | 128 - 129 |

| -CH₂- | ~78 |

4.2.2. Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric SO₂ Stretch | 1340 - 1360 |

| Symmetric SO₂ Stretch | 1150 - 1170 |

| Asymmetric NO₂ Stretch | 1520 - 1540 |

| Symmetric NO₂ Stretch | 1345 - 1365 |

| C-N Stretch | 1180 - 1360 |

4.2.3. Mass Spectrometry (MS)

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺: 309.05 |

| [M+Na]⁺: 331.03 | |

| Fragmentation | Loss of SO₂ (m/z 64) is a characteristic fragmentation pathway for aromatic sulfonamides. |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of N-(Benzyloxy)-2-nitrobenzenesulfonamide. The outlined procedures and compiled data will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the efficient and reliable production of this important chemical intermediate. The provided spectroscopic data, based on analogous compounds, offers a strong basis for the structural verification of the synthesized product.

References

N-(Benzyloxy)-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide

CAS Number: 77925-80-5

Molecular Formula: C₁₃H₁₂N₂O₅S

Molecular Weight: 308.31 g/mol

This technical guide provides an in-depth overview of N-(Benzyloxy)-2-nitrobenzenesulfonamide, a valuable chemical intermediate. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from supplier data sheets with predicted properties and methodologies based on structurally analogous compounds.

Physicochemical Properties

While specific experimental data for N-(Benzyloxy)-2-nitrobenzenesulfonamide is not extensively reported, the following table summarizes its basic identifiers and lists predicted or analogous physical properties.

| Property | Value | Reference/Notes |

| IUPAC Name | N-(benzyloxy)-2-nitrobenzenesulfonamide | [Source: Various chemical suppliers][1] |

| CAS Number | 77925-80-5 | [Source: Various chemical suppliers][1] |

| Molecular Formula | C₁₃H₁₂N₂O₅S | [Source: Various chemical suppliers][1] |

| Molecular Weight | 308.31 | [Source: Various chemical suppliers][1] |

| Appearance | Predicted to be a solid | Based on analogous sulfonamides. |

| Melting Point | Not reported | The related compound 2-Nitrobenzenesulfonamide has a melting point of 190-192 °C. |

| Solubility | Predicted to be soluble in organic solvents | Based on its chemical structure. |

| Purity | Typically available at ≥95% | [Source: Various chemical suppliers][1] |

Synthesis and Purification

The synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide can be achieved through the reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine. This reaction is a standard method for the formation of sulfonamides.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of similar N-substituted 2-nitrobenzenesulfonamides and should be optimized for specific laboratory conditions.

Materials and Equipment:

-

2-Nitrobenzenesulfonyl chloride

-

O-Benzylhydroxylamine hydrochloride

-

Triethylamine or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve O-benzylhydroxylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: To the stirred solution, add triethylamine (2.2 equivalents) dropwise at room temperature. Stir the mixture for 15-20 minutes.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1N hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Experimental Protocol: Purification

The crude N-(Benzyloxy)-2-nitrobenzenesulfonamide can be purified by recrystallization.

Materials and Equipment:

-

Crude N-(Benzyloxy)-2-nitrobenzenesulfonamide

-

Ethanol or a mixture of ethyl acetate and hexane

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide.

Spectroscopic Data (Predicted)

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.5 | m | 4H | Aromatic protons (nitrobenzenesulfonyl) |

| ~7.4-7.2 | m | 5H | Aromatic protons (benzyl) |

| ~5.0 | s | 2H | -O-CH₂- (benzyl) |

| ~8.5 (broad) | s | 1H | N-H (sulfonamide) |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ (aromatic) |

| ~138-124 | Aromatic carbons |

| ~78 | -O-CH₂- (benzyl) |

Table: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1340, ~1160 | Asymmetric and symmetric SO₂ stretch |

| ~1100 | C-O stretch |

Table: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| 308.05 | [M]⁺ (Molecular ion) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Biological Activity and Potential Applications

While there is no specific biological data available for N-(Benzyloxy)-2-nitrobenzenesulfonamide, the broader class of nitrobenzenesulfonamides has been investigated for various pharmacological activities.

-

Antimicrobial and Antifungal Activity: Several studies have reported that benzenesulfonamide derivatives exhibit significant antimicrobial and antifungal properties.[2]

-

Anti-inflammatory Activity: Some benzenesulfonamide analogs have shown potential as anti-inflammatory agents.[2]

-

Anticancer Activity: Certain nitrobenzenesulfonamide derivatives have been evaluated as potential anticancer agents, with some showing activity against various cancer cell lines.[3] The nitro group is a common feature in compounds with hypoxic cell-selective cytotoxicity, which is relevant in cancer therapy.[4]

-

Enzyme Inhibition: Benzenesulfonamides are a well-known class of enzyme inhibitors, particularly targeting carbonic anhydrases.[5]

The benzyloxy group in N-(Benzyloxy)-2-nitrobenzenesulfonamide may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, which could modulate its biological activity compared to other sulfonamides. Further research is required to determine the specific biological profile of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related compounds, N-(Benzyloxy)-2-nitrobenzenesulfonamide could potentially interact with various biological pathways. For instance, as a potential anti-inflammatory agent, it might modulate pathways involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. As a potential anticancer agent, it could interfere with cell cycle regulation or induce apoptosis. These are hypothetical involvements and require experimental validation.

Caption: Hypothetical signaling pathways potentially modulated by the compound.

Safety Information

N-(Benzyloxy)-2-nitrobenzenesulfonamide should be handled with care in a laboratory setting. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a chemical compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data on its properties and biological activity are limited, this guide provides a framework for its synthesis, purification, and potential areas of investigation based on the chemistry of its structural analogs. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. N-(Benzyloxy)-2-nitrobenzenesulfonamide 95% | CAS: 77925-80-5 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 4. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Nitrobenzenesulfonamide CAS#: 5455-59-4 [m.chemicalbook.com]

Spectroscopic Profile of N-(Benzyloxy)-2-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-(Benzyloxy)-2-nitrobenzenesulfonamide. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of N-(Benzyloxy)-2-nitrobenzenesulfonamide in research and development settings.

Chemical Structure and Properties

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C₁₃H₁₂N₂O₅S and a molecular weight of 308.31 g/mol .[1] Its structure features a benzyloxy group attached to the nitrogen atom of a 2-nitrobenzenesulfonamide backbone.

IUPAC Name: N-(benzyloxy)-2-nitrobenzenesulfonamide[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(Benzyloxy)-2-nitrobenzenesulfonamide. These predictions are derived from the known spectral data of closely related compounds, including 2-nitrobenzenesulfonamide, N-substituted benzenesulfonamides, and molecules containing a benzyloxy moiety.

Predicted ¹H NMR Data

Solvent: CDCl₃ (assumed)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | Aromatic H (ortho to NO₂) |

| ~7.6-7.8 | m | 3H | Aromatic H (nitro-phenyl) |

| ~7.3-7.5 | m | 5H | Aromatic H (benzyl) |

| ~5.1 | s | 2H | -O-CH₂-Ph |

| ~9.5 | br s | 1H | N-H |

Predicted ¹³C NMR Data

Solvent: CDCl₃ (assumed)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~135-140 | Aromatic C (nitro-phenyl) |

| ~125-135 | Aromatic C-H (nitro-phenyl & benzyl) |

| ~120 | Aromatic C (nitro-phenyl) |

| ~75 | -O-CH₂-Ph |

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1340 | Strong | Asymmetric SO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

| ~1100 | Strong | C-O Stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 308 | [M]⁺ (Molecular Ion) |

| 217 | [M - C₇H₇O]⁺ |

| 186 | [M - C₇H₇NO₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following is a generalized protocol for the synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide, adapted from standard procedures for the synthesis of N-substituted sulfonamides.

Synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

O-Benzylhydroxylamine hydrochloride

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of O-benzylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

-

Stir the mixture for 15 minutes.

-

Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(Benzyloxy)-2-nitrobenzenesulfonamide.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of N-(Benzyloxy)-2-nitrobenzenesulfonamide.

Caption: General workflow for the synthesis and spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and information obtained.

References

Physical and chemical properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a chemical compound of interest in organic synthesis and potentially in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from structurally analogous compounds to provide well-founded predictions. This document aims to serve as a foundational resource for researchers working with or considering the use of N-(Benzyloxy)-2-nitrobenzenesulfonamide in their work.

Introduction

N-(Benzyloxy)-2-nitrobenzenesulfonamide belongs to the class of sulfonamides, a key functional group in a wide array of pharmaceuticals and biologically active compounds. The presence of the 2-nitro group on the benzene ring and the N-benzyloxy substituent introduces unique electronic and steric properties that can influence its reactivity and biological interactions. While specific applications for this compound are not widely documented, its structural motifs are present in molecules with diverse biological activities, including antimicrobial and anticancer properties. This guide synthesizes available information and provides expert predictions to facilitate further research and development involving this compound.

Physical and Chemical Properties

The physical and chemical properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide are summarized in Table 1. While some basic identifiers are confirmed, many of the physicochemical parameters are predicted based on the properties of structurally similar compounds.

Table 1: Physical and Chemical Properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide

| Property | Value | Source/Method |

| Identifiers | ||

| CAS Number | 77925-80-5 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O₅S | [1] |

| Molecular Weight | 308.31 g/mol | [1] |

| IUPAC Name | N-(benzyloxy)-2-nitrobenzenesulfonamide | [1] |

| Physical Properties | ||

| Physical State | Predicted: Solid | Based on related sulfonamides |

| Melting Point | Predicted: 110-120 °C | Based on related nitrobenzenesulfonamides |

| Boiling Point | Predicted: > 300 °C (decomposes) | Structure-based estimation |

| Solubility | Predicted: Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol, methanol; insoluble in water. | General solubility of related organic compounds |

| Chemical Properties | ||

| pKa | Predicted: 8-9 (sulfonamide N-H) | Based on similar sulfonamides |

| Stability | Stable under recommended storage conditions (0-8 °C).[1] Sensitive to strong acids, bases, and reducing agents. | Supplier data and chemical intuition |

| Purity | Typically available at ≥95% | [1] |

Experimental Protocols

3.1. Synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide

This procedure involves the reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine in the presence of a base.

Materials and Equipment:

-

2-Nitrobenzenesulfonyl chloride

-

O-Benzylhydroxylamine hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar, dissolve O-benzylhydroxylamine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the stirred solution to 0 °C in an ice bath. Dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-(Benzyloxy)-2-nitrobenzenesulfonamide as a solid.

3.2. General Spectroscopic Analysis Protocols

The following are general protocols for acquiring spectroscopic data for the characterization of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for N-(Benzyloxy)-2-nitrobenzenesulfonamide is not available in the cited literature. The following tables provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.5 | m | 4H | Aromatic protons (nitro-substituted ring) |

| ~7.4-7.2 | m | 5H | Aromatic protons (benzyl ring) |

| ~5.0 | s | 2H | -O-CH₂- (benzyl) |

| ~8.5 (broad) | s | 1H | N-H (sulfonamide) |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~135-125 | Aromatic carbons |

| ~80 | -O-CH₂- |

Table 4: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1340, ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |

| ~1100 | Strong | C-O stretch |

Table 5: Predicted Mass Spectrometry Data (ESI)

| m/z | Ion |

| 309.05 | [M+H]⁺ |

| 331.03 | [M+Na]⁺ |

| 307.03 | [M-H]⁻ |

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of N-(Benzyloxy)-2-nitrobenzenesulfonamide in any signaling pathways. However, the broader class of nitrobenzenesulfonamides has been investigated for various therapeutic applications, including as hypoxic cell selective cytotoxic agents.[3] Furthermore, compounds containing a benzyloxy moiety have been explored for their immunomodulatory activities. For instance, 4-(Benzyloxy)phenol has been shown to facilitate intracellular mycobacterial clearance through the JAK1/STAT3 pathway.[4] Additionally, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as antagonists of the human androgen receptor.[5]

Given these precedents, N-(Benzyloxy)-2-nitrobenzenesulfonamide could be a candidate for screening in various biological assays, particularly in the areas of cancer research and infectious diseases. Further research is required to elucidate any potential biological effects and mechanisms of action.

Visualizations

6.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(Benzyloxy)-2-nitrobenzenesulfonamide.

Caption: General workflow for the synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide.

6.2. Structure-Property Relationship

The following diagram illustrates the key structural features of N-(Benzyloxy)-2-nitrobenzenesulfonamide and their expected influence on its properties.

Caption: Key structural features and their predicted influence on properties.

Conclusion

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a compound with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a consolidated resource of its known and predicted properties, a detailed synthetic protocol, and expected spectroscopic data. While direct experimental data remains limited, the information presented here, based on sound chemical principles and data from analogous compounds, offers a solid starting point for researchers. Future work should focus on the experimental validation of the predicted properties and the exploration of the biological activities of this intriguing molecule.

References

- 1. N-(Benzyloxy)-2-nitrobenzenesulfonamide 95% | CAS: 77925-80-5 | AChemBlock [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Benzyloxy)-2-nitrobenzenesulfonamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a valuable, yet underutilized, bifunctional building block in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, particularly as a precursor to protected amines and in the construction of heterocyclic scaffolds. Drawing upon established methodologies for related N-substituted 2-nitrobenzenesulfonamides, this document details experimental protocols and presents quantitative data to enable its effective use in research and development. The strategic combination of the readily cleavable 2-nitrobenzenesulfonyl (nosyl) protecting group and the versatile benzyloxy moiety offers a unique platform for the synthesis of complex molecules, making it a reagent of significant interest for medicinal and synthetic chemists.

Introduction

The strategic use of protecting groups and bifunctional building blocks is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. N-substituted sulfonamides, particularly those derived from 2-nitrobenzenesulfonyl chloride, have emerged as a robust class of amine protecting groups, prized for their ease of installation and mild cleavage conditions.[1] N-(Benzyloxy)-2-nitrobenzenesulfonamide incorporates the advantageous features of the 2-nitrobenzenesulfonyl (nosyl) group with a benzyloxy substituent, offering a versatile handle for further synthetic transformations or as a stable protecting group for the hydroxylamine functionality.

This guide aims to consolidate the available information on N-(Benzyloxy)-2-nitrobenzenesulfonamide, providing a practical resource for its synthesis and application. While direct literature on this specific compound is sparse, this document leverages well-established protocols for analogous compounds to provide reliable experimental procedures and anticipated outcomes.

Synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide

The primary route for the synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The synthesis can be depicted by the following reaction:

Caption: General synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide.

Experimental Protocol (Adapted from a similar procedure)

The following protocol is adapted from the synthesis of a similar N-substituted 2-nitrobenzenesulfonamide and can be used as a starting point.[2]

Materials:

-

O-Benzylhydroxylamine hydrochloride

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1N Hydrochloric acid

-

Brine

-

Magnesium sulfate

Procedure:

-

A round-bottomed flask is charged with O-benzylhydroxylamine hydrochloride (1.0 equivalent), dichloromethane (sufficient to make a 0.5 M solution), and triethylamine (2.2 equivalents).

-

The mixture is stirred and cooled in an ice-water bath.

-

2-Nitrobenzenesulfonyl chloride (1.1 equivalents) is added portion-wise over 10-15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, the reaction is quenched by the addition of 1N hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for an Analogous Synthesis

The following table summarizes the quantitative data for the synthesis of the closely related N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, which is expected to be highly analogous to the synthesis of the target compound.[2]

| Parameter | Value |

| Reactants | |

| 2-Nitrobenzenesulfonyl Chloride | 1.0 equivalent |

| 4-Methoxybenzylamine | 1.1 equivalents |

| Base | |

| Triethylamine | 1.1 equivalents |

| Solvent | Dichloromethane |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | ~20 minutes |

| Yield (after recrystallization) | 90-91% |

N-(Benzyloxy)-2-nitrobenzenesulfonamide as a Building Block

N-(Benzyloxy)-2-nitrobenzenesulfonamide can be utilized in several ways in organic synthesis, primarily leveraging the reactivity of the 2-nitrobenzenesulfonyl (nosyl) group.

As a Protected Hydroxylamine Equivalent

The nosyl group serves as an effective protecting group for the hydroxylamine nitrogen. The benzyloxy group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to liberate the N-hydroxy-2-nitrobenzenesulfonamide, which can then be used in further reactions.

N-Alkylation and Subsequent Deprotection to Access Secondary Amines

The sulfonamide nitrogen can be alkylated under various conditions, such as the Mitsunobu reaction, to introduce an alkyl group.[1] Subsequent cleavage of the nosyl group affords a secondary amine.

Caption: Pathway to secondary amines.

Experimental Protocol for Mitsunobu Reaction (General): [3][4]

-

To a solution of N-(benzyloxy)-2-nitrobenzenesulfonamide (1.0 equivalent), an alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-alkylated product.

Experimental Protocol for Nosyl Group Cleavage: [1]

-

The N-alkylated sulfonamide (1.0 equivalent) is dissolved in a suitable solvent such as DMF or acetonitrile.

-

A thiol, such as thiophenol or 1-dodecanethiol (2.0-3.0 equivalents), and a base, such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents), are added.

-

The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.

Synthesis of 1,2,4-Benzothiadiazine 1,1-dioxides

A key application of N-alkyl-2-nitrobenzenesulfonamides is in the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides, which are of interest in medicinal chemistry.[5] This involves a reductive cyclization of the nitro group.

Caption: Synthesis of 1,2,4-benzothiadiazine 1,1-dioxides.

Experimental Protocol for Reductive Cyclization (General): [5]

-

Reduction: The N-alkylated-N-(benzyloxy)-2-nitrobenzenesulfonamide is dissolved in a solvent like ethanol or ethyl acetate, and a reducing agent such as SnCl₂ or catalytic hydrogenation (H₂, Pd/C) is employed to reduce the nitro group to an amine.

-

Cyclization: The resulting 2-aminobenzenesulfonamide derivative is then treated with a cyclizing agent like triphosgene or urea in a suitable solvent (e.g., dioxane or DMF) at elevated temperatures to form the heterocyclic ring system.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 77925-80-5 | [6] |

| Molecular Formula | C₁₃H₁₂N₂O₅S | [6] |

| Molecular Weight | 308.31 g/mol | [6] |

| Purity (Typical) | >95% | [6] |

Predicted ¹H and ¹³C NMR data can be estimated based on analogous structures.[7]

Conclusion

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a promising building block for organic synthesis, offering a unique combination of a cleavable nosyl protecting group and a versatile benzyloxy moiety. Although specific applications in the literature are limited, the well-established chemistry of related N-substituted 2-nitrobenzenesulfonamides provides a solid foundation for its use in the synthesis of secondary amines and heterocyclic structures such as 1,2,4-benzothiadiazine 1,1-dioxides. The experimental protocols and data presented in this guide, derived from closely related analogues, are intended to facilitate the exploration of this compound's synthetic potential in drug discovery and other areas of chemical research. Further investigation into the unique reactivity and applications of this bifunctional molecule is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. N-(Benzyloxy)-2-nitrobenzenesulfonamide 95% | CAS: 77925-80-5 | AChemBlock [achemblock.com]

- 7. benchchem.com [benchchem.com]

The Ascendancy of 2-Nitrobenzenesulfonamide Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of 2-nitrobenzenesulfonamide derivatives from their foundational roots in the storied history of sulfa drugs to their current standing as versatile scaffolds in medicinal chemistry is a testament to the enduring power of chemical synthesis and biological screening. Initially explored in the shadow of their antibacterial predecessors, these compounds have carved a distinct and significant niche, demonstrating a remarkable breadth of biological activity. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolution of 2-nitrobenzenesulfonamide derivatives. It delves into detailed synthetic methodologies, presents a curated summary of their diverse biological activities with quantitative data, and elucidates their mechanisms of action through key signaling pathways. This document is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering both a historical perspective and a forward-looking guide to the untapped potential of this important chemical class.

A Legacy Forged in the Era of "Sulfa-Mania": A Historical Perspective

The story of 2-nitrobenzenesulfonamide derivatives is intrinsically linked to the revolutionary discovery of sulfonamide antibacterial agents in the 1930s. The groundbreaking work of Gerhard Domagk, which led to the development of Prontosil, the first commercially available antibiotic, ignited a fervent period of research that can be aptly described as "sulfa-mania". It was quickly discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This revelation catalyzed the synthesis of thousands of sulfonamide derivatives in a quest for enhanced efficacy, broader spectrum of activity, and improved safety profiles.

While the primary focus of this era was on aminosulfonamides for their antibacterial properties, the utility of nitro-substituted analogs, including 2-nitrobenzenesulfonamides, began to emerge from the realm of organic synthesis. The strongly electron-withdrawing nature of the nitro group rendered the sulfonamide proton more acidic, making the "nosyl" group an excellent protecting group for amines in multi-step organic synthesis. The ease of its introduction and subsequent mild cleavage conditions made it a valuable tool for synthetic chemists. It was only later that the intrinsic biological activities of the 2-nitrobenzenesulfonamide scaffold itself came into sharper focus, paving the way for their investigation as therapeutic agents in their own right.

The Synthetic Cornerstone: Preparation of 2-Nitrobenzenesulfonamide Derivatives

The principal and most versatile method for the synthesis of 2-nitrobenzenesulfonamide derivatives is the reaction of 2-nitrobenzenesulfonyl chloride with a primary or secondary amine. This robust reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 2-nitrobenzenesulfonamide derivatives.

Caption: General workflow for the synthesis of 2-nitrobenzenesulfonamide derivatives.

Detailed Experimental Protocols

2.2.1. Synthesis of N-Propyl-2-nitrobenzenesulfonamide

This protocol describes the synthesis of a representative N-alkyl-2-nitrobenzenesulfonamide derivative.

-

Materials:

-

n-Propylamine

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve n-propylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.

-

Cool the mixture in an ice-water bath.

-

To the stirred solution, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over a period of 5-10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1N HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure N-propyl-2-nitrobenzenesulfonamide.

-

2.2.2. Synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide [1]

This protocol provides an example of the synthesis of an N-aryl-nitrobenzenesulfonamide derivative.[1]

-

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

p-Anisidine

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

-

Isopropanol

-

Erlenmeyer flask

-

Magnetic stirrer

-

Suction filtration apparatus

-

-

Procedure:

-

To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol).

-

Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask.

-

Stir the mixture vigorously at room temperature for approximately 4 days.

-

Collect the resulting solid product by suction filtration.

-

Wash the product with deionized water followed by isopropanol.

-

Dry the product to obtain N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.[1]

-

Quantitative Data for Synthesis

The following table summarizes representative quantitative data for the synthesis of N-substituted nitrobenzenesulfonamide derivatives.

| Parameter | Value | Reference |

| Synthesis of N-isopropyl-2-nitrobenzenesulfonamide | ||

| Starting Material 1 | 2-Nitrobenzenesulfonyl chloride | [2] |

| Molar Amount (mmol) | 45.62 | [2] |

| Mass (g) | 10.11 | [2] |

| Starting Material 2 | Isopropylamine | [2] |

| Molar Amount (mmol) | 68.85 | [2] |

| Mass (g) | 11.07 | [2] |

| Base | Triethylamine | [2] |

| Molar Amount (mmol) | 93 | [2] |

| Volume (ml) | 13 | [2] |

| Solvent | Dichloromethane | [2] |

| Volume (ml) | 50 | [2] |

| Reaction Time | 6 hours | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | ||

| Starting Material 1 | 4-Nitrobenzenesulfonyl chloride | [1] |

| Molar Amount (mmol) | 10.00 | [1] |

| Starting Material 2 | p-Anisidine | [1] |

| Molar Amount (mmol) | 10.00 | [1] |

| Base | 1 M Sodium Carbonate | [1] |

| Volume (ml) | 10 | [1] |

| Solvent | Deionized water | [1] |

| Volume (ml) | 50 | [1] |

| Reaction Time | 4 days | [1] |

| Reaction Temperature | Room Temperature | [1] |

A Spectrum of Biological Activities: Therapeutic Potential

2-Nitrobenzenesulfonamide derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. Their therapeutic potential is being actively explored in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant area of research has focused on the development of 2-nitrobenzenesulfonamide derivatives as anticancer agents. Many of these compounds exert their antiproliferative effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.

3.1.1. Mechanism of Action: Carbonic Anhydrase IX Inhibition

Under the hypoxic conditions often found in solid tumors, cancer cells upregulate the expression of CA IX to regulate their intracellular pH (pHi) and survive in the acidic tumor microenvironment. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA IX, 2-nitrobenzenesulfonamide derivatives disrupt this pH-regulating mechanism, leading to intracellular acidification and ultimately, apoptosis of cancer cells.

The following diagram illustrates the signaling pathway of CA IX in the tumor microenvironment and the inhibitory effect of benzenesulfonamide derivatives.

Caption: Signaling pathway of Carbonic Anhydrase IX inhibition by 2-nitrobenzenesulfonamide derivatives in cancer.

3.1.2. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative benzenesulfonamide derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzenesulfonamide Derivative 1 | A549 (Lung) | 8.23 | [3] |

| BT549 (Breast) | 1.02 | [3] | |

| HCT-116 (Colon) | 5.60 | [3] | |

| MCF-7 (Breast) | 5.59 | [3] | |

| SK-HEP-1 (Liver) | 6.10 | [3] | |

| SNU638 (Gastric) | 4.10 | [3] | |

| Benzenesulfonamide Derivative 2 | HTB-26 (Breast) | 10-50 | [4] |

| PC-3 (Prostate) | 10-50 | [4] | |

| HepG2 (Liver) | 10-50 | [4] | |

| Ciminalum–thiazolidinone hybrid 2f | Average of 60 cancer cell lines | 2.80 (GI₅₀) | [5] |

| Ciminalum–thiazolidinone hybrid 2h | Average of 60 cancer cell lines | 1.57 (GI₅₀) | [5] |

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Nitrobenzenesulfonamide derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-nitrobenzenesulfonamide derivative in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

-

Antimicrobial Activity

Building on the legacy of their sulfonamide predecessors, certain 2-nitrobenzenesulfonamide derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

3.2.1. Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative sulfonamide derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound I | Staphylococcus aureus | 32 - 512 | [6][7] |

| Compound II | Staphylococcus aureus | 64 - 256 | [6][7] |

| Compound III | Staphylococcus aureus | 128 - 512 | [6][7] |

| Benzonaptho and tolyl substituted derivatives (1e, 1g, 1h) | Various bacteria | 10 - 20 | [8] |

3.2.2. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Materials:

-

Microorganism to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

2-Nitrobenzenesulfonamide derivative to be tested

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Turbidity standard (e.g., 0.5 McFarland standard)

-

Incubator

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusting the turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the 2-nitrobenzenesulfonamide derivative in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at the appropriate temperature and for the recommended duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

-

Biological Screening and Future Directions

The discovery of novel bioactive 2-nitrobenzenesulfonamide derivatives relies on robust and efficient biological screening strategies. High-throughput screening (HTS) has become an indispensable tool in this process.

General Workflow for High-Throughput Screening

The following diagram outlines a general workflow for the high-throughput screening of a small molecule library, which can be adapted for the discovery of new 2-nitrobenzenesulfonamide derivatives.

Caption: A general workflow for the high-throughput screening of small molecules.

Conclusion

The 2-nitrobenzenesulfonamide scaffold has proven to be a remarkably fruitful area of research, evolving from a synthetic utility to a source of promising therapeutic leads. The journey from the early days of sulfa drug discovery to the current era of targeted therapies highlights the enduring importance of this chemical class. With a solid foundation in synthetic chemistry and a growing body of evidence for their diverse biological activities, 2-nitrobenzenesulfonamide derivatives are poised for continued exploration and development. This technical guide provides a comprehensive resource to aid researchers in this exciting field, with the ultimate goal of translating the potential of these versatile molecules into novel therapies for a range of human diseases.

References

- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Theoretical Reactivity of N-(Benzyloxy)-2-nitrobenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of N-(Benzyloxy)-2-nitrobenzenesulfonamide, a key reagent in modern organic synthesis. Drawing upon established computational chemistry principles and experimental observations from analogous systems, this document elucidates the molecule's electronic structure and predicts its behavior in chemical reactions. Key areas of reactivity, including the N-O and N-S bond cleavages, are explored in detail. This guide is intended to serve as a valuable resource for researchers employing this molecule in synthetic chemistry and drug development, offering insights into its reaction mechanisms and enabling more informed experimental design.

Introduction

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a versatile synthetic intermediate, notably utilized in the synthesis of complex pharmaceutical agents like avibactam.[1][2][3][4] Its utility stems from the unique interplay of its constituent functional groups: the benzyloxyamino moiety, the electrophilic sulfonyl center, and the activating ortho-nitro group on the phenyl ring. Understanding the inherent reactivity of this molecule is paramount for optimizing existing synthetic routes and devising novel chemical transformations.

This whitepaper presents a theoretical examination of the reactivity of N-(Benzyloxy)-2-nitrobenzenesulfonamide. In the absence of direct computational studies on this specific molecule in the public domain, this guide extrapolates from theoretical and experimental data available for closely related N-alkoxysulfonamides and 2-nitrobenzenesulfonamides. We will explore the molecule's likely reactive sites, potential reaction pathways, and the electronic effects that govern its chemical behavior.

Computational Methodologies

The insights presented in this guide are based on methodologies prevalent in the computational analysis of sulfonamide derivatives. These methods are essential for predicting molecular geometry, electronic properties, and reaction energetics.

2.1. Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure of molecules. For compounds analogous to N-(Benzyloxy)-2-nitrobenzenesulfonamide, the B3LYP functional is a commonly employed and reliable choice. This functional, a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, provides a good balance between computational cost and accuracy for organic molecules.

2.2. Basis Sets

The choice of basis set is crucial for accurate calculations. For molecules of this type, Pople-style basis sets such as 6-31G(d,p) or the more flexible 6-311++G(d,p) are standard. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, particularly around heteroatoms like nitrogen, oxygen, and sulfur, and for modeling non-covalent interactions.

2.3. Solvation Models

To simulate reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied. This approach accounts for the bulk electrostatic effects of the solvent, providing more realistic energy calculations.

2.4. Reactivity Descriptors

From the DFT calculations, several key descriptors of reactivity can be derived:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's propensity to act as a nucleophile or an electrophile, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, bond strengths, and hyperconjugative interactions within the molecule.

The following table summarizes the typical computational protocols used for analyzing sulfonamide derivatives, which form the basis of the theoretical discussions in this guide.

| Parameter | Typical Methodology | Purpose |

| Geometry Optimization | DFT with B3LYP functional and 6-31G(d,p) or 6-311++G(d,p) basis set | To find the lowest energy conformation of the molecule. |

| Frequency Calculation | Performed after geometry optimization | To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data. |

| Solvation Effects | Polarizable Continuum Model (PCM) | To model the influence of a solvent on the molecule's properties and reactivity. |

| Electronic Properties | Calculation of HOMO, LUMO, and MEP | To identify reactive sites and predict the molecule's behavior as an electrophile or nucleophile. |

| Charge Analysis | Natural Bond Orbital (NBO) or Mulliken population analysis | To determine the partial atomic charges on each atom, indicating sites for nucleophilic/electrophilic attack. |

Theoretical Analysis of Reactivity

The reactivity of N-(Benzyloxy)-2-nitrobenzenesulfonamide is primarily dictated by three key features: the lability of the N-O bond, the susceptibility of the N-S bond to cleavage, and the influence of the ortho-nitro group on the sulfonyl moiety.

3.1. N-O Bond Cleavage and Electrophilicity at Nitrogen

Experimental evidence from the synthesis of avibactam intermediates demonstrates that N-(Benzyloxy)-2-nitrobenzenesulfonamide can act as a source of the benzyloxyamino group in S(_N)2 reactions with nucleophiles like alcohols.[1][2][3][4] This reactivity points to significant electrophilicity at the nitrogen atom, facilitated by the electron-withdrawing 2-nitrobenzenesulfonyl group. The reaction proceeds via the cleavage of the relatively weak N-O bond.

The theoretical rationale for this reactivity is the polarization of the N-S and S-O bonds, which draws electron density away from the nitrogen atom, making it susceptible to nucleophilic attack. The 2-nitrobenzenesulfonyl group is an excellent leaving group, further promoting this reaction pathway.

Caption: S(_N)2 reaction pathway at the nitrogen atom.

3.2. N-S Bond Cleavage: The Nosyl Deprotection Pathway

The 2-nitrobenzenesulfonyl (nosyl) group is a well-known protecting group for amines, and its cleavage is a key reaction.[5][6][7] This deprotection is typically achieved by nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base.[5] This reaction proceeds through a Meisenheimer intermediate. Given this established reactivity, N-(Benzyloxy)-2-nitrobenzenesulfonamide is expected to undergo a similar N-S bond cleavage to release N-benzyloxyamine.

The strong electron-withdrawing effect of the ortho-nitro group and the sulfonyl group makes the ipso-carbon of the nitrobenzene ring highly electrophilic and susceptible to attack by soft nucleophiles like thiolates.

Caption: Nosyl group cleavage via a Meisenheimer intermediate.

3.3. Influence of the Ortho-Nitro Group

The ortho-nitro group plays a pivotal role in activating the molecule towards nucleophilic attack. Its strong electron-withdrawing inductive and resonance effects enhance the electrophilicity of both the sulfur atom of the sulfonyl group and the ipso-carbon of the benzene ring. This activation is crucial for the facile cleavage of the N-S bond in the deprotection reaction.

Predicted Reactivity Data

While specific, experimentally verified quantitative data for N-(Benzyloxy)-2-nitrobenzenesulfonamide is scarce in the literature, we can predict trends in key reactivity parameters based on analogous systems. The following table summarizes these predicted values and their implications for the molecule's reactivity.

| Parameter | Predicted Value/Trend | Implication for Reactivity |

| N-O Bond Dissociation Energy | Relatively low (lower than C-N or C-O bonds) | The N-O bond is a likely site for cleavage, either through nucleophilic attack at nitrogen or via radical mechanisms. This is consistent with its use as a benzyloxyamino group transfer agent. |

| N-S Bond Strength | Weakened by the ortho-nitro group | Susceptible to cleavage by nucleophiles, particularly soft nucleophiles like thiols, facilitating the removal of the 2-nitrobenzenesulfonyl group. |

| LUMO Energy | Low | Indicates a high susceptibility to nucleophilic attack. The LUMO is likely centered on the 2-nitrobenzenesulfonyl moiety. |

| Atomic Charge on Nitrogen | Positive (δ+) | The nitrogen atom is electrophilic and a target for nucleophiles, leading to N-O bond cleavage. |

| Atomic Charge on Sulfur | Highly Positive (δ+) | The sulfur atom is a primary electrophilic center. |

| Atomic Charge on Aryl Carbon (C-S) | Positive (δ+) | This carbon is susceptible to nucleophilic aromatic substitution, initiating the N-S bond cleavage pathway. |

Experimental Protocols from Analogous Systems

The following represents a generalized experimental protocol for the deprotection of a 2-nitrobenzenesulfonamide, which is expected to be applicable to N-(Benzyloxy)-2-nitrobenzenesulfonamide for the cleavage of the N-S bond.[7]

5.1. General Procedure for Nosyl Group Deprotection

-

Reaction Setup: A round-bottomed flask is charged with the N-alkyl-2-nitrobenzenesulfonamide substrate and a suitable solvent (e.g., acetonitrile or DMF).

-

Reagent Addition: A thiol reagent (e.g., thiophenol or p-mercaptobenzoic acid, typically 2.5 equivalents) and a base (e.g., potassium carbonate or potassium hydroxide, typically 2.5 equivalents) are added to the reaction mixture.[5][7]

-

Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to 50 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the free amine.

Caption: General workflow for nosyl group deprotection.

Conclusion

This theoretical guide provides a framework for understanding the reactivity of N-(Benzyloxy)-2-nitrobenzenesulfonamide. Based on computational principles and experimental data from related compounds, we can confidently predict that the molecule possesses two primary modes of reactivity: 1) N-O bond cleavage initiated by nucleophilic attack on the electrophilic nitrogen atom, and 2) N-S bond cleavage via nucleophilic aromatic substitution on the 2-nitrobenzenesulfonyl ring. The ortho-nitro group is critical in activating the molecule for these transformations. This dual reactivity makes N-(Benzyloxy)-2-nitrobenzenesulfonamide a valuable and versatile tool in synthetic chemistry. The predictive insights and methodologies outlined herein should empower researchers to more effectively utilize this reagent in the development of novel synthetic strategies and the synthesis of valuable target molecules.

References

- 1. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 2. RU2711358C1 - Simple method of producing avibactam - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

Stability and Storage of N-(Benzyloxy)-2-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for N-(Benzyloxy)-2-nitrobenzenesulfonamide. Due to the limited availability of specific stability data in published literature, this document also outlines plausible degradation pathways based on the molecule's functional groups and provides general experimental protocols for its stability assessment.

Summary of Storage Conditions

Proper storage is crucial to maintain the integrity and purity of N-(Benzyloxy)-2-nitrobenzenesulfonamide. Based on information from chemical suppliers, the following conditions are recommended.

| Parameter | Recommended Condition | Source |

| Temperature | 0-8 °C or <15°C in a cool place | Supplier Data Sheets |

| Light | Store in a dark place, protected from light | Supplier Data Sheets |

| Atmosphere | Store under an inert atmosphere is recommended | General Chemical Handling |

| Moisture | Store in a dry environment | General Chemical Handling |

Potential Degradation Pathways

Hydrolytic Degradation

The sulfonamide linkage in N-(Benzyloxy)-2-nitrobenzenesulfonamide is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage would likely result in the formation of 2-nitrobenzenesulfonic acid and O-benzylhydroxylamine.

Caption: Plausible hydrolytic degradation of N-(Benzyloxy)-2-nitrobenzenesulfonamide.

Thermal Degradation

Nitroaromatic compounds can be susceptible to thermal decomposition. For N-(Benzyloxy)-2-nitrobenzenesulfonamide, elevated temperatures could potentially lead to cleavage of the N-O bond or the benzylic C-O bond, generating a variety of radical species that could lead to complex degradation products.

Caption: Plausible initiation of thermal degradation of N-(Benzyloxy)-2-nitrobenzenesulfonamide.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data, a forced degradation study is recommended. The following are general protocols that can be adapted for N-(Benzyloxy)-2-nitrobenzenesulfonamide.

General Workflow for Stability Testing

A systematic approach is necessary to evaluate the stability of the compound under various stress conditions.

Caption: A general experimental workflow for conducting a forced degradation study.

Hydrolytic Stability Protocol

-

Preparation of Solutions: Prepare solutions of N-(Benzyloxy)-2-nitrobenzenesulfonamide in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions at a known concentration (e.g., 1 mg/mL).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples immediately after withdrawal.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Thermal Stability Protocol

-

Solid State: Place a known amount of solid N-(Benzyloxy)-2-nitrobenzenesulfonamide in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH).

-

Solution State: Prepare a solution of the compound in a suitable inert solvent and incubate at an elevated temperature (e.g., 60 °C).

-

Sampling: At specified time points, withdraw samples of the solid or solution.

-

Analysis: Dissolve the solid samples in a suitable solvent and analyze all samples by a stability-indicating HPLC method.

Photostability Protocol

-

Sample Preparation: Expose solid N-(Benzyloxy)-2-nitrobenzenesulfonamide and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

Control: Protect a parallel set of samples from light to serve as dark controls.

-

Exposure: Expose the samples to a specified light intensity and duration.

-

Analysis: At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Conclusion

While specific, quantitative stability data for N-(Benzyloxy)-2-nitrobenzenesulfonamide is not extensively documented in public literature, its chemical structure suggests susceptibility to hydrolytic and thermal degradation. The recommended storage conditions of low temperature, protection from light, and a dry, inert atmosphere are critical for maintaining its integrity. For applications requiring a comprehensive stability profile, it is imperative to conduct dedicated studies following established protocols, such as those outlined in this guide. The development of a stability-indicating analytical method is a prerequisite for obtaining reliable and accurate data from such studies.

An In-depth Technical Guide to the Mechanism and Application of N-(Benzyloxy)-2-nitrobenzenesulfonamide in Amination Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action, applications, and experimental considerations for N-(Benzyloxy)-2-nitrobenzenesulfonamide as an electrophilic aminating agent. The formation of carbon-nitrogen bonds is a fundamental process in organic synthesis, particularly in the development of pharmaceuticals, where a majority of small-molecule drugs contain nitrogen.[1] Electrophilic amination offers a powerful "umpolung" or inverted reactivity strategy, where a nitrogen source acts as an electrophile to react with carbon nucleophiles.[2][3]

N-(Benzyloxy)-2-nitrobenzenesulfonamide belongs to a class of reagents known as nitrenoids, which feature a nitrogen atom bound to both a good electrofuge and a good nucleofuge, rendering it highly electrophilic.[4] The core of its reactivity lies in the potent electron-withdrawing nature of the 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group, which makes the attached nitrogen atom susceptible to nucleophilic attack. This guide will detail the amination mechanism, the critical subsequent deprotection of the nosyl group, and provide practical data and protocols for its application.

Core Mechanism of Action: Electrophilic Amination